Enhanced Hydrogen Bond Acceptor Count Relative to 2-Benzoylbenzoic Acid for Target Engagement
The target compound possesses 5 hydrogen bond acceptors (HBAs) compared to only 3 for the unsubstituted analog 2-benzoylbenzoic acid [1][2]. This is a crucial differential parameter for central nervous system (CNS) drug design, where an optimal HBA count (typically <7) is correlated with improved passive brain permeation. The additional oxygen atoms in the methylenedioxy bridge provide extra acceptor capacity without introducing high topological polar surface area (TPSA) penalties, making it a superior choice for designing brain-penetrant probes compared to simpler benzophenone building blocks.
| Evidence Dimension | Hydrogen Bond Acceptor (HBA) Count |
|---|---|
| Target Compound Data | 5 |
| Comparator Or Baseline | 2-Benzoylbenzoic acid (CAS 85-52-9): 3 |
| Quantified Difference | +2 HBA (66.7% increase) |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2025.04.14) |
Why This Matters
A higher HBA count within an optimal range can enhance target binding interactions without compromising CNS penetration, a key factor in selecting building blocks for neuroscience probe synthesis.
- [1] PubChem. (2025). Compound Summary for CID 18427670, 2-(3,4-(Methylenedioxy)benzoyl)benzoic acid. Computed Properties. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 6813, 2-Benzoylbenzoic acid. Computed Properties. National Center for Biotechnology Information. View Source
